molecular formula C12H12BrN3 B11736953 N-Benzyl-2-bromo-N-methylpyrimidin-4-amine

N-Benzyl-2-bromo-N-methylpyrimidin-4-amine

Cat. No.: B11736953
M. Wt: 278.15 g/mol
InChI Key: JCXBRRAYYMMXDS-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-N-methylpyrimidin-4-amine is a chemical compound offered for research and development purposes. The pyrimidine ring system is a fundamental pharmacophore in medicinal chemistry and is a key structural component in nucleic acids and many therapeutic agents . The specific substitution pattern on this compound, featuring a bromine atom at the 2-position, makes it a versatile synthetic intermediate, particularly for metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, which are used to create more complex molecular architectures for biological screening . Furthermore, the N-benzyl-N-methylamine group is a common motif found in compounds with documented biological activity. For instance, structurally related N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex, demonstrating promising anticancer activity in non-small cell lung cancer models . This suggests that this compound could serve as a valuable precursor in the synthesis of novel bioactive molecules for oncology and other therapeutic areas. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrN3

Molecular Weight

278.15 g/mol

IUPAC Name

N-benzyl-2-bromo-N-methylpyrimidin-4-amine

InChI

InChI=1S/C12H12BrN3/c1-16(9-10-5-3-2-4-6-10)11-7-8-14-12(13)15-11/h2-8H,9H2,1H3

InChI Key

JCXBRRAYYMMXDS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=NC=C2)Br

Origin of Product

United States

Reactivity and Advanced Derivatization Strategies of N Benzyl 2 Bromo N Methylpyrimidin 4 Amine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, further activated by the bromine atom at the C2 position, makes N-Benzyl-2-bromo-N-methylpyrimidin-4-amine susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Replacement of Bromine by Oxygen, Sulfur, or Nitrogen Nucleophiles.

The bromo substituent at the C2 position can be displaced by a variety of nucleophiles, leading to the formation of new derivatives with diverse functionalities.

Oxygen Nucleophiles: Alkoxides and hydroxides can react with 2-bromopyrimidines to introduce alkoxy or hydroxy groups, respectively. These reactions typically require heating in the presence of a base.

Sulfur Nucleophiles: Thiolates are potent nucleophiles that can readily displace the bromine atom to form 2-thioether derivatives. Such reactions have been reported to proceed at room temperature on activated 2-halopyridinium salts. chemrxiv.org The desulfurization of thiols can also be a route for nucleophilic substitution. cas.cn

Nitrogen Nucleophiles: Amines are effective nucleophiles for the displacement of the bromo group, leading to the formation of 2-aminopyrimidine (B69317) derivatives. researchgate.net The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been studied, providing insights into the reactivity of similar systems. researchgate.netclockss.org

Regioselectivity and Reaction Mechanism Studies.

In pyrimidine systems with leaving groups at both the C2 and C4 positions, nucleophilic attack generally occurs preferentially at the C4 position. nih.gov However, in this compound, the only available leaving group is at the C2 position, thus directing the nucleophilic attack to this site.

The mechanism of nucleophilic aromatic substitution on pyrimidines typically proceeds through a two-step addition-elimination pathway. numberanalytics.com The nucleophile first attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored. nih.gov The presence of the nitrogen atoms in the pyrimidine ring helps to stabilize the negative charge of the Meisenheimer intermediate, facilitating the reaction. For some systems, a concerted SNAr mechanism has also been proposed. nih.gov

Chemical Modifications at the N-Benzyl and N-Methyl Groups

The N-benzyl and N-methyl groups of this compound also offer opportunities for further chemical modification, although these are generally less explored than reactions at the pyrimidine core.

Functionalization of the Benzyl (B1604629) Aromatic Ring.

The benzyl group's aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The N-pyrimidinylamino group is generally considered an activating group and would be expected to direct incoming electrophiles to the ortho and para positions of the benzyl ring. However, the specific directing effect can be influenced by the reaction conditions and the nature of the electrophile.

While specific studies on the functionalization of the benzyl ring in N-benzylaminopyrimidines are not abundant, general methods for the functionalization of aromatic rings can be applied. researchgate.netnih.govmdpi.comrsc.org For instance, nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be employed to introduce new functional groups onto the benzyl moiety, further expanding the chemical diversity of derivatives accessible from this compound.

Lack of Specific Research Data on N-Alkyl Moiety Transformations of this compound

A thorough and exhaustive search of scientific literature and chemical databases has revealed a significant gap in the available research concerning the specific transformations and cleavage of the N-alkyl moieties of the compound This compound . While general methodologies for N-debenzylation and N-demethylation of heterocyclic compounds are well-established in organic chemistry, specific studies detailing these reactions on this particular substrate could not be located.

The field of organic synthesis extensively documents the cleavage of N-benzyl groups through methods such as catalytic hydrogenation, typically employing palladium on carbon (Pd/C) with a hydrogen source. This can include hydrogen gas or transfer hydrogenation agents like ammonium (B1175870) formate (B1220265) or cyclohexene. Additionally, oxidative cleavage using reagents like ceric ammonium nitrate (B79036) (CAN) is a known strategy for N-debenzylation.

Similarly, the removal of N-methyl groups (N-demethylation) from tertiary amines and heterocyclic systems has been achieved through various protocols. Classical methods include the von Braun reaction, which utilizes cyanogen (B1215507) bromide, and variations employing chloroformates. More contemporary approaches involve oxidative methods, sometimes mediated by enzymes such as cytochrome P450, or specific chemical oxidants.

However, the application of these general principles to this compound is not documented in the currently accessible scientific literature. Research findings, including specific reaction conditions, catalysts, yields, and the relative reactivity or selectivity of cleaving the N-benzyl versus the N-methyl group on this molecule, are not available. The electronic and steric environment of the pyrimidine ring, influenced by the bromine atom at the 2-position and the amine at the 4-position, would likely play a crucial role in the reactivity of the N-alkyl groups, but without experimental data, any discussion would be purely speculative.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate account for the subsection "3.3.2. Transformations or Cleavage of N-Alkyl Moieties" as it pertains specifically to this compound. The generation of data tables and detailed research findings, as requested, is precluded by the absence of published research on this specific topic.

Advanced Applications As a Synthetic Scaffold and Intermediate in Heterocyclic Chemistry

Precursor in the Synthesis of Diverse Pyrimidine (B1678525) Derivatives

The title compound serves as a foundational element for synthesizing a multitude of pyrimidine derivatives. Its stable core and reactive halogen handle are ideal for constructing libraries of compounds for various research applications, particularly in medicinal chemistry.

N-Benzyl-2-bromo-N-methylpyrimidin-4-amine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and various aryl or heteroaryl boronic acids. By replacing the bromine atom with a phenyl group, for instance, researchers have synthesized N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov These derivatives form the basis of molecules that have been optimized as potent inhibitors of specific biological targets, demonstrating the compound's utility in creating complex, poly-aromatic systems. nih.gov

The general scheme for such a transformation involves reacting the bromo-pyrimidine with a suitable boronic acid in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups on the coupling partner, enabling the creation of intricate molecular designs.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2Catalyst/BaseProductApplication Area
This compoundPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃N-Benzyl-N-methyl-2-phenylpyrimidin-4-amineSynthesis of enzyme inhibitors nih.gov
This compoundThiophene-2-boronic acidPd(dppf)Cl₂ / K₂CO₃N-Benzyl-N-methyl-2-(thiophen-2-yl)pyrimidin-4-amineDevelopment of novel heteroaromatic compounds

This table presents plausible reaction examples based on established chemical principles for pyrimidine derivatives.

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally diverse molecules. The this compound scaffold is well-suited for this approach. The reactive C2-bromo position can be reacted with a wide array of nucleophiles or coupling partners, while the N-benzyl and N-methyl groups can also be varied in the initial synthesis of the scaffold itself.

This multi-point diversity allows for the creation of extensive chemical libraries. For example, in drug discovery programs, a library of analogs can be synthesized by reacting the bromo-pyrimidine core with hundreds of different boronic acids or amines. These libraries are then subjected to high-throughput screening to identify compounds with desired biological activities. nih.gov This systematic approach was instrumental in the medicinal chemistry optimization of a series of N-benzyl-2-phenylpyrimidin-4-amine based inhibitors, which started from an initial screening hit and led to compounds with significantly improved potency. nih.gov

Role in the Elaboration of Fused and Bridged Pyrimidine Architectures (e.g., furopyrimidines, pyrrolopyrimidines)

Beyond simple substitution, this compound can be used to construct more complex, rigid structures such as fused and bridged heterocyclic systems. These architectures are of great interest as they often exhibit unique biological properties.

The synthesis of fused systems like furopyrimidines and pyrrolopyrimidines often involves an initial substitution at the C2 position, followed by an intramolecular cyclization reaction. For instance, a synthetic route to a pyrrolo[2,3-d]pyrimidine could involve the Sonogashira coupling of the 2-bromo-pyrimidine with a terminal alkyne bearing a protected amino group. Subsequent deprotection and intramolecular cyclization of the amine onto the pyrimidine ring would yield the fused pyrrolopyrimidine core. The N-benzyl group can play a key role in modulating the electronic properties that facilitate such cyclizations. nih.gov

Table 2: General Strategy for Fused Pyrimidine Synthesis

StepReaction TypeDescriptionResulting Intermediate/Product
1Nucleophilic Substitution / Cross-CouplingThe bromine at C2 is replaced with a substituent containing a functional group (e.g., -OH, -NH₂, alkyne).2-Substituted-N-benzyl-N-methylpyrimidin-4-amine
2Intramolecular CyclizationThe introduced functional group attacks a position on the pyrimidine ring (e.g., N1 or N3) or a nearby atom to form a new ring.Fused bicyclic system (e.g., Furopyrimidine, Pyrrolopyrimidine)

This table outlines a conceptual synthetic pathway.

Design and Synthesis of Chiral Pyrimidine Derivatives

The introduction of chirality into pyrimidine derivatives is a critical step in the development of selective therapeutic agents. While this compound is itself achiral, it can serve as a precursor to chiral molecules through asymmetric synthesis.

One powerful method is the asymmetric Suzuki-Miyaura cross-coupling reaction. By employing a palladium catalyst coordinated to a chiral phosphine (B1218219) ligand, the coupling of the 2-bromo-pyrimidine with certain ortho-substituted arylboronic acids can proceed enantioselectively. rsc.org This can generate atropisomers—chiral molecules that result from hindered rotation around a single bond. This approach has been successfully applied to the synthesis of chiral biaryl compounds involving pyridine (B92270) rings and is directly applicable to pyrimidine systems. rsc.org

Another potential strategy is the use of rhodium-catalyzed asymmetric allylation. This method allows for the direct and highly enantioselective introduction of a chiral allyl group onto a nitrogen atom of the pyrimidine ring. nih.gov While this would typically require a free N-H group on the pyrimidine, modifications of the substrate or reaction sequence could enable the synthesis of chiral N-allyl pyrimidine derivatives. Catalytic asymmetric reduction of pyrimidine-based ketones or imines using chiral catalysts is another established route to access chiral alcohol or amine functionalities on side chains attached to the pyrimidine core. chim.it

These methods highlight the potential of using this compound as a starting point for sophisticated asymmetric syntheses, leading to the creation of optically active molecules with defined three-dimensional structures.

Q & A

Q. What are the established synthetic routes for N-Benzyl-2-bromo-N-methylpyrimidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination at the 2-position of a pyrimidine core can be achieved using PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C). Subsequent N-methylation and benzylation steps require alkylation agents like methyl iodide or benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between the pyrimidine and benzyl groups can be measured to validate steric effects. Complementary techniques include ¹H/¹³C NMR (e.g., δ ~8.3 ppm for pyrimidine protons, δ ~4.5 ppm for N-benzyl CH₂), high-resolution mass spectrometry (HRMS), and IR spectroscopy for functional group verification .

Q. What are the common reactivity patterns of brominated pyrimidines in cross-coupling reactions?

  • Methodological Answer : The 2-bromo substituent participates in Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to form biaryl derivatives. Buchwald-Hartwig amination is feasible for introducing amines (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C). Kinetic studies show bromine’s electron-withdrawing effect accelerates oxidative addition in Pd-catalyzed reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic effects of the bromine substituent in this compound?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set can model charge distribution. Bromine’s electronegativity increases the electron deficiency at the pyrimidine ring, lowering the LUMO energy (~-1.8 eV) and enhancing electrophilic reactivity. Spin-density analysis further clarifies radical intermediates in cross-coupling pathways .

Q. What strategies resolve contradictory biological activity data linked to stereochemical impurities in this compound?

  • Methodological Answer : Contradictions often arise from undetected regioisomers or enantiomers. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy can identify stereochemical impurities. Computational docking (AutoDock Vina) paired with molecular dynamics simulations (AMBER) evaluates binding affinities of enantiomers to target proteins (e.g., kinases), explaining divergent bioactivity .

Q. How do solvent effects and non-covalent interactions influence crystallization outcomes of this compound?

  • Methodological Answer : Polar solvents (e.g., ethanol/water mixtures) promote π-π stacking between pyrimidine rings, while hydrophobic interactions stabilize benzyl groups. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., Br···H–C interactions ≈ 15% of total surface). Temperature-controlled crystallization (100–120 K) reduces thermal motion artifacts in SC-XRD data .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations (e.g., 96–103°C) stem from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) at 10°C/min under N₂ flow identifies endothermic peaks corresponding to phase transitions. Pairing with powder XRD (e.g., Cu-Kα radiation, 2θ = 5–50°) confirms crystalline vs. amorphous content. Recrystallization from ethyl acetate/n-heptane yields the most stable polymorph .

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